Methyl 3-(piperazin-1-ylmethyl)benzoate
Description
Structure
3D Structure
Properties
CAS No. |
203047-39-6 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
methyl 3-(piperazin-1-ylmethyl)benzoate |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)12-4-2-3-11(9-12)10-15-7-5-14-6-8-15/h2-4,9,14H,5-8,10H2,1H3 |
InChI Key |
SLMZNHRCTAWNQK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC(=C1)CN2CCNCC2 |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 3 Piperazin 1 Ylmethyl Benzoate and Its Analogs
Synthetic Routes and Reaction Mechanisms
The construction of Methyl 3-(piperazin-1-ylmethyl)benzoate and its analogs relies on a foundation of well-understood reaction mechanisms, including nucleophilic substitution for building the core structure and esterification for installing the methyl ester group. The strategic use of protecting groups is often essential for achieving the desired mono-substitution on the symmetrical piperazine (B1678402) moiety.
Nucleophilic Substitution Reactions for Piperazine Moiety Incorporation
The key step in forming the benzylpiperazine linkage is a nucleophilic substitution reaction. In this process, the piperazine molecule, acting as a nucleophile, attacks an electrophilic carbon atom on the benzyl (B1604629) group. The nitrogen atoms in the piperazine ring possess lone pairs of electrons, making them effective nucleophiles. researchgate.net
The most common approach involves the reaction of piperazine with a methyl 3-(halomethyl)benzoate, such as methyl 3-(bromomethyl)benzoate. The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen of piperazine attacks the benzylic carbon, displacing the halide leaving group (e.g., Br⁻).
A significant challenge in this direct alkylation is the potential for di-substitution, where a second molecule of the electrophile reacts with the remaining secondary amine of the newly formed mono-substituted product. To minimize the formation of this symmetrically disubstituted by-product, a large excess of piperazine is often used, which statistically favors the mono-alkylation reaction. mdpi.com Alternatively, a protecting group strategy is employed for more precise control. nih.gov
Esterification Strategies for Benzoate (B1203000) Formation
The methyl ester functional group can be introduced either before or after the incorporation of the piperazine moiety. When the synthetic precursor is a carboxylic acid, such as 3-(piperazin-1-ylmethyl)benzoic acid, esterification is required.
The most prevalent method is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). blogspot.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This protonation increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of methanol. blogspot.com Subsequent proton transfers and the elimination of a water molecule yield the methyl ester. blogspot.comwikipedia.org
Other esterification methods include converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with methanol. nih.gov This two-step process is often faster and irreversible.
Multi-step Synthetic Sequences from Precursors
Route A: From Methyl 3-(bromomethyl)benzoate This is one of the most direct routes. It involves a single key step of nucleophilic substitution where piperazine is reacted directly with methyl 3-(bromomethyl)benzoate. An acid scavenger, such as potassium carbonate or triethylamine, is typically added to neutralize the hydrobromic acid generated during the reaction.
Route B: From 3-Cyanobenzyl Halide An alternative pathway begins with a different functional group on the aromatic ring, such as a nitrile. This route involves more transformations:
Nucleophilic Substitution: 3-Cyanobenzyl chloride is reacted with piperazine to form 1-((3-cyanophenyl)methyl)piperazine.
Nitrile Hydrolysis: The cyano group is hydrolyzed to a carboxylic acid under acidic or basic conditions to yield 3-(piperazin-1-ylmethyl)benzoic acid.
Esterification: The resulting carboxylic acid is then esterified with methanol, as described previously, to afford the final product. google.com
The following table summarizes these common synthetic pathways.
Table 1: Multi-step Synthetic Routes from Common Precursors| Starting Material | Key Intermediate(s) | Final Reaction Step |
|---|---|---|
| Methyl 3-(bromomethyl)benzoate | None | Nucleophilic substitution with piperazine |
| 3-Chloromethyl benzoic acid | 3-(Piperazin-1-ylmethyl)benzoic acid | Fischer Esterification |
| 3-Cyanobenzyl chloride | 1-((3-Cyanophenyl)methyl)piperazine; 3-(piperazin-1-ylmethyl)benzoic acid | Fischer Esterification |
Hydrolysis-Based Approaches for Carboxylic Acid Derivatives
The methyl ester of this compound can be readily converted to its corresponding carboxylic acid derivative, 3-(piperazin-1-ylmethyl)benzoic acid, through hydrolysis. This reaction is essentially the reverse of esterification and can be catalyzed by either acid or base. wikipedia.orgquora.com
Base-catalyzed hydrolysis, also known as saponification, is commonly employed. The reaction involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often with heating. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and methanol. A final acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid. quora.com This hydrolysis is often performed to synthesize derivatives or as a final step in a synthetic sequence where the ester group serves as a temporary protecting group for the carboxylic acid.
Application of Protecting Group Chemistry in this compound Synthesis (e.g., Boc-protection)
To overcome the issue of di-alkylation on the piperazine ring, protecting group chemistry is a highly effective strategy. nih.gov By temporarily blocking one of the nitrogen atoms, the reaction can be directed to occur selectively at the other, ensuring mono-substitution.
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. The synthesis proceeds as follows:
Protection: Piperazine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield tert-butyl piperazine-1-carboxylate (mono-Boc-piperazine). This reaction is typically performed under basic conditions. nih.gov
Alkylation: The N-Boc-piperazine, with one nitrogen now protected, is reacted with methyl 3-(bromomethyl)benzoate. The nucleophilic substitution occurs exclusively on the free secondary amine. nih.gov
Deprotection: The Boc group is removed from the resulting intermediate. This is achieved under acidic conditions, commonly with trifluoroacetic acid (TFA) or by bubbling hydrogen chloride gas through a solution of the protected compound, to yield the final product, this compound, as a salt. jgtps.com
This method, while adding two steps to the synthesis, provides superior control and often results in higher purity and yield of the desired mono-substituted product. nih.gov
Optimization of Reaction Conditions and Yield Enhancement
Maximizing the yield and purity of this compound requires careful optimization of reaction parameters for each synthetic step.
For the nucleophilic substitution step, several factors are critical. The choice of solvent can influence reaction rates; polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are often effective. researchgate.net The reaction temperature can be adjusted to balance the reaction rate against the formation of side products, with temperatures ranging from ambient to gentle heating (e.g., 40-80°C). chemicalbook.com The presence of an acid scavenger or base (e.g., K₂CO₃, Et₃N) is crucial to neutralize the acid generated, driving the reaction to completion. chemicalbook.comgoogle.com
For Fischer esterification , the primary consideration is shifting the reaction equilibrium to favor the product. This is achieved by using a large excess of the alcohol (methanol) and/or by removing the water as it is formed, for example, by using a Dean-Stark apparatus or molecular sieves. researchgate.net While traditional strong mineral acids are effective catalysts, the use of solid acid catalysts is a modern approach that simplifies product purification and is more environmentally benign. mdpi.com
The following table outlines key parameters and their effects on the synthesis.
Table 2: Optimization of Reaction Conditions| Reaction Step | Parameter | Condition | Rationale / Effect on Yield |
|---|---|---|---|
| Nucleophilic Substitution | Molar Ratio | Large excess of piperazine (if unprotected) | Statistically favors mono-substitution, reducing di-alkylation by-products. mdpi.com |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Solubilizes reactants and facilitates SN2 reaction kinetics. researchgate.net | |
| Base | K₂CO₃, Na₂CO₃, Triethylamine | Neutralizes acid by-product (e.g., HBr), preventing protonation of the piperazine nucleophile and driving the reaction forward. chemicalbook.comgoogle.com | |
| Temperature | Room temp. to 80°C | Increases reaction rate; higher temperatures may lead to side reactions. chemicalbook.com | |
| Esterification (Fischer) | Reactant Ratio | Excess methanol | Shifts equilibrium toward product formation. blogspot.com |
| Catalyst | Strong acid (e.g., H₂SO₄) or Solid Acid | Catalyzes the reaction by protonating the carbonyl, making it more electrophilic. blogspot.commdpi.com | |
| Water Removal | Dean-Stark trap, molecular sieves | Removes a product (water), shifting the equilibrium toward the ester and increasing the yield. researchgate.net | |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
Influence of Solvent Systems
The solvent system plays a critical role in the synthesis of piperazine derivatives, influencing reaction rates, yields, and the formation of side products. The selection of an appropriate solvent is often determined by the specific reaction type, such as N-alkylation, amide bond formation, or multicomponent reactions.
Commonly investigated solvents include acetonitrile, dichloromethane (B109758) (DCM), ethanol (B145695), and dimethylformamide (DMF). google.comneuroquantology.com For instance, in the synthesis of certain piperazine-containing drugs, the yield of the reaction between an N-alkylpiperazine and a suitable aromatic derivative was improved by using ethanol in place of dichloromethane. neuroquantology.com In amide coupling reactions utilizing reagents like HATU, polar aprotic solvents such as DMF or acetonitrile are frequently employed. youtube.com
The table below summarizes the observed effects of different solvents on the synthesis of piperazine analogs based on various studies.
| Solvent | Reaction Type | Observation | Reference |
|---|---|---|---|
| Ethanol | N-alkylation | Improved yield compared to dichloromethane. | neuroquantology.com |
| Dichloromethane (DCM) | N-alkylation / Cyclization | Lower yield compared to ethanol in some cases; did not improve yield compared to DMSO in others. | google.comneuroquantology.com |
| Acetonitrile | Amide coupling / Cyclization | Commonly used for HATU coupling; did not improve yield compared to DMSO in a specific cyclization. | google.comyoutube.com |
| Dimethylformamide (DMF) | Amide coupling / Cyclization | Commonly used for HATU coupling; higher yield than DMSO but with side products and longer reaction time in one study. | google.comyoutube.com |
Temperature and Reaction Time Studies
Temperature and reaction time are interdependent parameters that significantly impact the synthesis of piperazine derivatives. Optimization of these conditions is crucial for achieving high conversion of starting materials while minimizing the formation of degradation products or unwanted side reactions.
Reaction temperatures can range from room temperature to elevated temperatures requiring reflux. For example, amide coupling reactions using HATU are often conducted at room temperature for durations of 16 hours or less. mt.com In contrast, the synthesis of certain piperazine-hydrazinocarboxamide derivatives requires heating at 80-100°C for 15–24 hours. google.com
Studies on the co-production of piperazine and N-monoisopropylpiperazine investigated a temperature range of 160 to 200°C, with 180°C being selected as the optimal temperature based on product demand and reaction outcomes. wm.edu It was noted that higher temperatures can facilitate the dehydrogenation of alcohol solvents, leading to the formation of more substituted alkyl piperazines. wm.edu Other syntheses have been performed at 60°C or under reflux conditions overnight. google.comgoogle.com
The following table illustrates the variability in temperature and reaction times for the synthesis of different piperazine analogs.
| Reaction Type | Temperature | Reaction Time | Reference |
|---|---|---|---|
| Amide Coupling (HATU) | Room Temperature | 4-16 hours | mt.com |
| Hydrazinocarboxamide Synthesis | 80-100°C | 15-24 hours | google.com |
| N-Alkylation | 180°C | Not specified | wm.edu |
| Cyclization | 60°C | Not specified | google.com |
| N-Alkylation | Reflux | Overnight | google.com |
Selection and Optimization of Catalysts and Reagents
The choice of catalysts and reagents is fundamental to directing the chemical transformation toward the desired piperazine product.
HATU and DIPEA: For the formation of amide bonds, which can be a key step in the synthesis of complex piperazine analogs, coupling reagents are essential. Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a widely used coupling reagent, often in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). youtube.commt.commdpi.com This combination facilitates the activation of a carboxylic acid, allowing it to react efficiently with an amine, such as a piperazine derivative. The reaction is typically performed in polar aprotic solvents like DMF or acetonitrile. youtube.com Optimization studies have compared HATU/DIPEA with other coupling systems like POCl₃/pyridine, DCC/DMAP, and SOCl₂/pyridine to find the most efficient conditions for specific substrates.
K₂CO₃: Potassium carbonate (K₂CO₃) is a frequently used inorganic base in the synthesis of piperazine derivatives, particularly in N-alkylation and cyclization reactions. google.com In an optimization study for an intramolecular hydroamination reaction to form piperazines, K₂CO₃ in DMSO provided the best results compared to other bases like Cs₂CO₃, NaH, KOH, and t-BuOK. google.com K₂CO₃ is also used in combination with piperazine as a solvent system for CO₂ absorption, where it acts as a buffer and catalyst.
Sodium Borohydride (B1222165): Sodium borohydride (NaBH₄) is a versatile and mild reducing agent employed in the synthesis of N-alkyl piperazines. It is commonly used for the reductive amination of aldehydes and ketones with piperazine. This method provides a direct route to N-substituted piperazines. The reducing effect of NaBH₄ can be modulated by the choice of solvent, temperature, and the addition of metal halides. Recent methods have also described the activation of sodium borohydride using carbon dioxide for the synthesis of amine-boranes.
Hydrazine (B178648) Hydrate (B1144303): Hydrazine hydrate is a reagent used in specific synthetic transformations involving piperazine precursors. For example, it can be used to convert ester functionalities into hydrazides, which are versatile intermediates for further elaboration. The reaction typically involves refluxing the ester with hydrazine hydrate in a solvent like ethanol. It has also been used in the synthesis of certain complex drug molecules containing a piperazine moiety. neuroquantology.com
Advanced Purification and Isolation Techniques
Following the synthesis, the crude product containing this compound or its analogs must be purified to remove unreacted starting materials, reagents, catalysts, and by-products. This is typically achieved through a combination of chromatographic and non-chromatographic methods.
Chromatographic Separation Methods
Chromatography is a cornerstone of purification in organic synthesis, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.
Silica (B1680970) Gel Column Chromatography: This is one of the most common purification techniques used for piperazine derivatives. Silica gel, a porous form of silicon dioxide, acts as the stationary phase. The crude reaction mixture is loaded onto the top of a column packed with silica gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. Compounds separate based on their polarity; more polar compounds interact more strongly with the polar silica gel and elute more slowly, while less polar compounds travel down the column faster. This technique is widely applied in the pharmaceutical industry for drug analysis and purification.
Flash Chromatography: Flash chromatography is an advancement of traditional column chromatography that uses pressure to force the solvent through the column more quickly, significantly reducing purification time. This method is particularly useful for separating chemically similar compounds, such as different pyrazine (B50134) derivatives, where standard chromatography may not provide sufficient resolution. The separating power can be enhanced by using silica with a higher surface area.
Recrystallization and Filtration Procedures
Recrystallization is a powerful technique for purifying solid compounds. mdpi.com The principle relies on the differential solubility of the desired compound and impurities in a particular solvent at different temperatures. mt.com
The crude solid product is dissolved in a minimum amount of a suitable hot solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. mt.com As the saturated solution cools, the solubility of the desired compound decreases, causing it to crystallize out in a pure form, while the impurities, being present in a lower concentration, remain dissolved in the solvent (mother liquor). mdpi.com
The pure crystals are then separated from the mother liquor by filtration, typically vacuum filtration. mt.com They are often washed with a small amount of cold solvent to remove any adhering impurities. mt.com Solvents commonly used for the recrystallization of piperazine derivatives include ethanol, isopropyl alcohol, and acetone. google.commt.comwm.edu For instance, crude monosubstituted piperazines are often purified by filtration to remove precipitated salts, followed by evaporation of the solvent and recrystallization of the residue from isopropyl alcohol. wm.edu In some cases, single crystals suitable for X-ray analysis can be obtained through slow recrystallization.
Advanced Structural Characterization of Methyl 3 Piperazin 1 Ylmethyl Benzoate and Derivatives
High-Resolution Spectroscopic Analysis
Spectroscopic methods provide unparalleled insight into the molecular architecture of a compound, from the connectivity of atoms to the nature of their chemical bonds and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.
¹H NMR Spectroscopy
The proton NMR spectrum of Methyl 3-(piperazin-1-ylmethyl)benzoate is expected to exhibit distinct signals corresponding to the various proton environments within the molecule. The aromatic protons on the benzoate (B1203000) ring would typically appear in the downfield region, generally between 7.0 and 8.5 ppm. The chemical shifts of these protons are influenced by the position of the substituents on the ring. The methylene (B1212753) bridge protons (-CH₂-) connecting the piperazine (B1678402) and benzoate moieties would likely produce a singlet in the range of 3.5-4.5 ppm. The protons on the piperazine ring itself would present as multiplets, typically between 2.5 and 3.5 ppm. The methyl ester protons (-OCH₃) would be expected to show a sharp singlet further upfield, usually around 3.9 ppm.
For comparison, the ¹H NMR spectrum of the parent compound, methyl benzoate, shows aromatic protons in the range of 7.3 to 8.0 ppm and a methyl singlet at approximately 3.83 ppm. rsc.org In a related derivative, methyl 3-nitrobenzoate, the aromatic protons are shifted further downfield due to the electron-withdrawing nature of the nitro group. chegg.com
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the ester group in this compound is anticipated to have a chemical shift in the range of 165-175 ppm. The aromatic carbons would resonate between 120 and 140 ppm. The methylene bridge carbon would likely appear around 50-60 ppm, while the piperazine ring carbons would be observed in a similar region. The methyl ester carbon is expected to have a signal at approximately 52 ppm.
As a reference, the carbonyl carbon in methyl benzoate appears at around 166.7 ppm, with the aromatic carbons resonating between 128 and 133 ppm, and the methyl carbon at approximately 51.7 ppm. rsc.org
Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic CH | 7.0 - 8.5 | 120 - 140 |
| -CH₂- (bridge) | 3.5 - 4.5 | 50 - 60 |
| Piperazine CH₂ | 2.5 - 3.5 | 50 - 60 |
| -OCH₃ | ~3.9 | ~52 |
| C=O (ester) | - | 165 - 175 |
High-Resolution Mass Spectrometry (HR-MS, ESI-MS)
High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₃H₁₈N₂O₂), the expected exact mass can be calculated. Using electrospray ionization (ESI), the compound would likely be observed as the protonated molecular ion [M+H]⁺.
The mass spectrum of the related compound, methyl benzoate, shows a molecular ion peak at an m/z of 136. chemicalbook.com In the fragmentation pattern of methyl 3-nitrobenzoate, characteristic losses corresponding to the nitro and methoxy (B1213986) groups are observed. chemicalbook.com For this compound, fragmentation would likely involve cleavage of the bond between the methylene bridge and the piperazine ring, as well as fragmentation of the piperazine ring itself.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong absorption band around 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. brainly.com Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and piperazine groups would be observed just below 3000 cm⁻¹. researchgate.net The C-N stretching of the piperazine ring would likely be present in the 1100-1300 cm⁻¹ region.
For comparison, the IR spectrum of methyl benzoate shows a strong carbonyl peak at approximately 1726 cm⁻¹. brainly.com
Interactive Data Table: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O Stretch (Ester) | 1720 - 1740 |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| C-N Stretch | 1100 - 1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region. The presence of the substituted benzene (B151609) ring would likely result in one or more absorption maxima (λmax) between 200 and 300 nm, corresponding to π→π* transitions. The exact position and intensity of these bands can be influenced by the substitution pattern on the aromatic ring.
Purity and Identity Confirmation
Beyond structural elucidation, confirming the purity of a synthesized compound is a critical step in chemical analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-performance liquid chromatography is a premier technique for separating components of a mixture and assessing the purity of a compound. A reverse-phase HPLC method would be suitable for the analysis of this compound. In such a method, the compound would be passed through a nonpolar stationary phase with a polar mobile phase. The purity of the sample can be determined by the area of the peak corresponding to the compound of interest relative to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single, sharp peak with a characteristic retention time. The development of a validated HPLC method is crucial for the routine quality control of this compound.
LC-MS for Mass Confirmation and Purity
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used to confirm the molecular weight and assess the purity of synthesized compounds. In the analysis of piperazine derivatives, LC-MS plays a critical role in verifying the successful synthesis and identifying any potential impurities. researchgate.net
For a compound like "this compound," the expected molecular weight is 248.32 g/mol . An LC-MS analysis would aim to detect the corresponding molecular ion peak. Typically, under electrospray ionization (ESI) in positive mode, the compound would be observed as the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 249.33.
The liquid chromatography component separates the target compound from any unreacted starting materials, byproducts, or degradation products prior to mass analysis. The retention time (RT) is a characteristic property of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, and flow rate). Purity is then determined by integrating the peak area of the target compound relative to the total peak area of all detected components in the chromatogram.
Illustrative LC-MS Data Table:
| Parameter | Value |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% Formic Acid (gradient) |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | ESI Positive |
| Expected [M+H]⁺ | m/z 249.33 |
| Observed [M+H]⁺ | m/z 249.35 |
| Retention Time (RT) | 4.8 min |
| Purity (by peak area) | >98% |
This table represents typical data that would be generated in an LC-MS analysis to confirm the identity and purity of "this compound."
Solid-State Structural Elucidation
The arrangement of molecules in the solid state is fundamental to a compound's physical properties. Techniques such as single-crystal X-ray diffraction and computational methods like Hirshfeld surface analysis provide a detailed picture of the crystal structure and intermolecular forces.
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing unambiguous confirmation of the molecular structure.
Illustrative Crystallographic Data Table for a Derivative:
| Parameter | 1-Methylpiperazinium 4-iodobenzoate |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.2418 (4) |
| b (Å) | 9.5465 (8) |
| c (Å) | 12.5346 (9) |
| α (°) | 110.708 (8) |
| β (°) | 90.235 (5) |
| γ (°) | 101.559 (6) |
| Volume (ų) | 678.91 (9) |
| Z | 2 |
This data is for a related compound and serves to illustrate the type of information obtained from a single-crystal X-ray diffraction study. researchgate.net
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification of close contacts between neighboring molecules, which are indicative of intermolecular forces such as hydrogen bonds and van der Waals interactions.
For a molecule like "this compound," key interactions would be expected to involve the nitrogen atoms of the piperazine ring and the oxygen atoms of the ester group. The Hirshfeld surface can be color-coded to highlight different types of contacts and their relative strengths. For instance, red spots on the surface indicate close contacts, often corresponding to hydrogen bonds.
The analysis of piperazine derivatives often reveals a complex network of intermolecular interactions that dictate the crystal packing. researchgate.net These interactions can include N-H···O, C-H···O, and π-π stacking interactions, which collectively stabilize the crystal structure.
Illustrative Table of Intermolecular Contacts from Hirshfeld Surface Analysis:
| Interaction Type | Contribution to Hirshfeld Surface (%) |
| O···H / H···O | 45.2% |
| H···H | 35.8% |
| C···H / H···C | 12.5% |
| N···H / H···N | 4.1% |
| Other | 2.4% |
This table provides an example of the quantitative data that can be extracted from a Hirshfeld surface analysis, showing the relative importance of different intermolecular contacts. nih.gov
Structure Activity Relationship Sar Studies of Methyl 3 Piperazin 1 Ylmethyl Benzoate Analogs
Systematic Modification of the Benzoate (B1203000) Moiety
The benzoate portion of the molecule offers a rich canvas for modification, including substitution on the phenyl ring and alterations to the methyl ester group. These changes can significantly influence electronic properties, steric hindrance, and hydrogen bonding capacity, thereby affecting target binding.
Modification of the phenyl ring on the benzoate or structurally analogous benzamide (B126) scaffold has been a key strategy in optimizing the biological activity of piperazine-containing compounds. Studies on closely related N-((piperazin-1-yl)methyl)benzamide inhibitors of the glycine (B1666218) transporter-1 (GlyT-1) reveal important trends that are applicable to benzoate analogs. researchgate.netnih.gov
The position and electronic nature of substituents on this phenyl ring are pivotal. For instance, in one series of benzamide analogs, the introduction of electron-withdrawing groups like halogens (e.g., fluorine, chlorine) often leads to an increase in potency. The location of these substituents is also crucial; analogs with 2,4-dichloro substitution on the benzamide ring have demonstrated high potency in certain inhibitor series. nih.gov This suggests that specific steric and electronic interactions in the target's binding pocket are highly sensitive to the substitution pattern.
The general trend observed is that both electron-withdrawing and electron-donating groups can affect biological activity, indicating that the combined electronic and steric profile of the substituent is key to inhibitory action. mdpi.com In some series, the introduction of electron-withdrawing substituents like chloro- or fluoro- groups on a terminal benzene (B151609) ring has been shown to enhance biological activity. nih.gov
| Analog Series | Substituent (Position) | Effect on Biological Activity | Reference |
| Benzamide GlyT-1 Inhibitors | 2,4-dichloro | Potent inhibition | nih.gov |
| Benzamide GlyT-1 Inhibitors | 2-chloro-4-fluoro | Maintained or improved potency | researchgate.net |
| Phenylacetamide Derivatives | Halogen (Position 4) + CN (Position 2) | Favorable for FOXM1 inhibition | mdpi.com |
| Berberine Analogs | Chloro- or fluoro- on piperazine-linked benzene ring | Enhanced anti-tumor activity | nih.gov |
The methyl ester group of the parent compound is a frequent target for modification to improve metabolic stability and alter binding interactions. A common bioisosteric replacement for the ester is the amide group, which is reflected in the extensive research on N-((piperazin-1-yl)methyl)benzamide analogs. researchgate.netnih.gov This substitution changes the hydrogen-bonding profile, replacing a hydrogen bond acceptor (the ester oxygen) with a hydrogen bond donor (the amide N-H). This can lead to new, favorable interactions within a receptor's active site.
Furthermore, converting the ester to an amide can also influence the molecule's pharmacokinetic properties. Amides are generally more resistant to hydrolysis by esterase enzymes than esters, which can lead to improved metabolic stability and a longer duration of action in vivo. Studies on N-arylacetamide derivatives synthesized from a methyl carboxylate parent structure highlight the significant changes in inhibitory potential that can arise from this ester-to-amide conversion. nih.gov
Investigation of the Piperazine (B1678402) Ring System
The piperazine ring acts as a central scaffold and a versatile linker. Its conformational flexibility and the presence of two nitrogen atoms allow for extensive modifications that can fine-tune the compound's biological profile. mdpi.comresearchgate.net
The unsubstituted N-H on the piperazine ring is a primary site for derivatization to explore interactions with the target protein. A wide variety of N-substituents, including alkyl, aryl, and sulfonyl groups, have been investigated.
N-Aryl Substitution: The introduction of an aryl group, such as a phenyl or substituted phenyl ring, is a common strategy. In studies of equilibrative nucleoside transporter (ENT) inhibitors, the presence of a halogen on the N-phenyl ring of the piperazine was found to be essential for inhibitory activity. frontiersin.orgpolyu.edu.hk SAR studies on other compound series have shown that the type of substituent on the N-aryl ring dictates receptor affinity and selectivity, with an o-methoxyphenyl group showing higher affinity for certain serotonin (B10506) receptors than an unsubstituted phenyl group. nih.gov
N-Alkylsulfonyl Substitution: Analogs featuring an N-propylsulfonyl group on the piperazine ring have been identified as potent GlyT-1 inhibitors. nih.gov This indicates that the sulfonyl moiety is well-tolerated and can form beneficial interactions in the binding site.
| N-Substituent Class | Specific Substituent | Observed Effect | Target/Analog Series | Reference |
| N-Aryl | 2-Fluorophenyl | Essential for ENT1/ENT2 inhibition | FPMINT Analogs | frontiersin.orgpolyu.edu.hk |
| N-Aryl | o-Methoxyphenyl | Higher affinity than phenyl | Serotonin Receptor Ligands | nih.gov |
| N-Alkylsulfonyl | Propylsulfonyl | Potent GlyT-1 inhibition | Benzamide GlyT-1 Inhibitors | nih.gov |
| N-Alkyl/Aryl | Various | Significant antimicrobial activity | Antimicrobial Agents | nih.gov |
While substitution at the nitrogen atoms is more common, modifications to the carbon atoms of the piperazine ring itself can also have a profound impact on activity. Such substitutions can introduce chirality, alter the ring's conformation, and provide new interaction points with the target.
In research aimed at optimizing an anti-influenza A virus agent, JNJ4796, the piperazine ring was a key area for modification. The introduction of substituents on the carbon framework of the piperazine ring led to analogs with excellent in vitro activity and improved pharmacokinetic profiles. nih.gov The presence of substituents on the piperazine C-atoms is also a feature of several approved drugs, underscoring the therapeutic relevance of this modification strategy. nih.gov These substitutions can help to orient the other pharmacophoric groups correctly or to make additional productive contacts with the target.
The piperazine ring typically adopts a low-energy chair conformation. This conformation is not static, and the orientation of substituents can influence the conformational equilibrium and, consequently, the biological activity. The piperazine ring is often used as a linker to provide conformational flexibility, allowing the terminal pharmacophores to adopt an optimal binding orientation. mdpi.com
However, in some cases, restricting this flexibility can be advantageous. The design of conformationally restricted N-arylpiperazine analogs has been shown to alter the binding mode at dopamine (B1211576) receptors. semanticscholar.org Introducing bulky substituents on either the ring carbons or nitrogens can lock the ring into a specific conformation. If this conformation matches the bioactive conformation required for receptor binding, a significant increase in potency can be achieved. Conversely, an unfavorable conformation can lead to a loss of activity. The interplay between the flexibility and the preferred conformation of the piperazine ring is therefore a crucial element in the SAR of these analogs.
Elucidation of the Linker Moiety Contribution
Systematic modifications of the linker have been instrumental in deciphering its role in the SAR of methyl 3-(piperazin-1-ylmethyl)benzoate analogs. These studies have primarily focused on the length and branching of the alkyl chain, as well as the incorporation of heteroatoms and double or triple bonds.
Variations in Alkyl Chain Length and Branching
The length of the alkyl chain connecting the benzoate and piperazine moieties is a critical determinant of biological activity. In many classes of piperazine-containing compounds, an optimal linker length is required to properly span the distance between two key binding pockets of a target receptor or enzyme. For instance, studies on various G-protein coupled receptor (GPCR) ligands have shown that a linker of two to four atoms often provides the ideal spacing.
Branching on the alkyl chain can introduce steric hindrance, which may either be beneficial or detrimental to activity. The introduction of a methyl group on the linker, for example, can lock the molecule into a more favorable conformation for binding, thereby increasing potency. Conversely, larger branched substituents can clash with the binding site, leading to a decrease in affinity. The precise impact of branching is highly dependent on the topology of the target's binding pocket.
| Linker Modification | Observed Effect on Activity | Rationale |
| Increase in Alkyl Chain Length | Variable; often a parabolic relationship | Optimal length required to bridge binding sites; chains that are too long or too short result in suboptimal interactions. |
| Introduction of Alkyl Branching | Dependent on substituent size and position | Can provide favorable van der Waals interactions or lead to steric clash within the binding site. |
Introduction of Heteroatoms or Unsaturations in the Linker
The incorporation of heteroatoms, such as oxygen or nitrogen, into the linker can introduce new hydrogen bonding opportunities with the target, potentially increasing binding affinity. For example, replacing a methylene (B1212753) (-CH2-) group with an ether (-O-) or an amine (-NH-) can alter the linker's polarity and conformational flexibility. The introduction of an amide bond within the linker has been shown in some piperazine derivatives to enhance metabolic stability.
Unsaturations, such as double or triple bonds, can introduce rigidity to the linker. This can be advantageous in pre-organizing the molecule into its bioactive conformation, reducing the entropic penalty of binding. The pi electrons of these unsaturated bonds can also engage in favorable pi-pi or cation-pi interactions with aromatic residues in the binding site.
| Linker Modification | Observed Effect on Activity | Rationale |
| Heteroatom Incorporation (O, N) | Can increase or decrease activity | Potential for new hydrogen bonds; alters linker polarity and flexibility. |
| Unsaturation (Double/Triple Bonds) | Often increases activity | Introduces conformational rigidity; potential for pi-stacking interactions. |
Computational Approaches to SAR
To complement experimental studies, a variety of computational methods have been employed to gain a deeper, quantitative understanding of the SAR of this compound analogs. These in silico techniques have proven invaluable in rationalizing experimental findings and guiding the design of new, more potent molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. For piperazine derivatives, 2D- and 3D-QSAR models have been developed to identify key molecular descriptors that correlate with activity. These descriptors can include electronic properties (e.g., partial charges), steric parameters (e.g., molecular volume), and hydrophobicity (e.g., logP). A robust QSAR model can be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing synthetic efforts.
Comparative Molecular Field Analysis (CoMFA) for Spatial Requirements
CoMFA is a 3D-QSAR technique that provides a visual representation of the steric and electrostatic fields around a series of aligned molecules that are favorable or unfavorable for activity. For analogs of this compound, CoMFA contour maps can highlight regions where bulky substituents would enhance or diminish activity, as well as areas where positive or negative electrostatic potential is preferred. This information is crucial for understanding the spatial requirements of the target's binding site.
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. A typical pharmacophore model for piperazine-based ligands includes features such as a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and a positive ionizable feature. These models can be used as 3D queries to screen large virtual libraries of compounds to identify novel scaffolds that fit the pharmacophoric requirements, thus accelerating the discovery of new lead compounds.
In Vitro Biological Evaluation and Mechanistic Insights
Enzyme Inhibition Assays and Target Engagement
The engagement of methyl 3-(piperazin-1-ylmethyl)benzoate derivatives with specific enzyme targets has been a primary area of investigation, revealing potential mechanisms for their observed biological effects.
Kinase Inhibition Profiling (e.g., JNK3, EGFR, DDR1, DDR2, Abl)
The piperazine (B1678402) core is a recognized feature in the design of kinase inhibitors. Derivatives of the piperazine-ylmethyl-benzoate scaffold have been investigated for their ability to inhibit various kinases. Notably, complex derivatives containing the 4-((piperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety have shown potent inhibitory activity against the Abelson (Abl) kinase and its problematic T315I mutant, which is resistant to imatinib. These compounds function as pan-BCR-ABL inhibitors.
While the broader class of piperazine derivatives has been explored for activity against targets like the epidermal growth factor receptor (EGFR), specific inhibitory data for this compound itself or its simple derivatives against JNK3, EGFR, DDR1, and DDR2 are not extensively detailed in the available scientific literature.
Histone Deacetylase (HDAC) Enzyme Inhibition (e.g., HDAC1, HDAC2, HDAC3, HDAC8)
Histone deacetylases (HDACs) are crucial enzymes in epigenetic regulation and have become important targets in cancer therapy. jetir.org The development of selective HDAC inhibitors is an area of intense research. jetir.org A positional isomer of the title compound, methyl 4-(piperazin-1-ylmethyl)benzoate, has been utilized as an intermediate in the synthesis of novel indole-piperazine hybrid molecules designed as HDAC inhibitors. jetir.org
These derivative compounds have demonstrated a preferable affinity for class I HDACs, particularly HDAC1, HDAC2, and HDAC3, over other HDACs like HDAC8. jetir.org For instance, one such indole-based derivative, 6a , showed potent inhibition of HDAC1 and a clear selectivity profile for class I enzymes. jetir.org
| Enzyme | IC₅₀ (nM) |
|---|---|
| HDAC1 | 205 |
| HDAC2 | Data not specified |
| HDAC3 | Data not specified |
| HDAC8 | >10% inhibition |
This table presents the half-maximal inhibitory concentration (IC₅₀) of a synthesized indole-piperazine derivative (6a) against various HDAC enzymes. jetir.org
G-Protein-Coupled Receptor (GPR84) Antagonist Activity
GPR84 is a G-protein-coupled receptor that is considered a proinflammatory target. Despite extensive screening and development of antagonists for this receptor, there is no significant scientific literature reporting antagonist activity of the this compound scaffold against GPR84.
Inhibition of Mycobacterium tuberculosis Enzymes (e.g., MenA, ThyX)
Mycobacterium tuberculosis is the causative agent of tuberculosis, and its enzymes are key targets for new drug development. However, research connecting this compound or its direct derivatives to the inhibition of specific M. tuberculosis enzymes such as MenA or thymidylate synthase (ThyX) is not present in the reviewed literature.
Cellular Level Biological Activities
The enzymatic inhibition observed with derivatives of this scaffold often translates to measurable effects at the cellular level, particularly concerning cell growth and proliferation.
In Vitro Anti-proliferative Activity against Cancer Cell Lines
The potent HDAC inhibition exhibited by indole-piperazine derivatives is associated with significant anti-proliferative activity against various cancer cell lines. jetir.org The derivative known as 6a was tested for its ability to inhibit the growth of K562 (chronic myelogenous leukemia) and HCT116 (colon carcinoma) cell lines. The results indicated that this compound had better anti-proliferative effects against these cell lines than chidamide, a known HDAC inhibitor. jetir.org
| Cell Line | IC₅₀ (µM) |
|---|---|
| K562 | 1.07 |
| HCT116 | 0.89 |
This table shows the half-maximal inhibitory concentration (IC₅₀) of the indole-piperazine derivative (6a) against two human cancer cell lines, demonstrating its anti-proliferative capabilities. jetir.org
Antimicrobial Spectrum and Efficacy
No specific data is available for this compound against bacterial strains such as Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, or Staphylococcus epidermidis, nor is there information on its antifungal or anthelmintic activity.
Modulation of Inflammatory Pathways
There is no specific information regarding the ability of this compound to inhibit LPS-induced IL-6 release or modulate other inflammatory pathways.
Neuroprotective Effects in Cellular Models
No studies were found that specifically investigate the neuroprotective effects of this compound, such as its potential to protect against mitochondrial membrane depolarization.
Antioxidant Mechanisms
The radical scavenging activity or other antioxidant mechanisms of this compound have not been specifically reported.
Anti-influenza A Virus Activity
There is no available research on the activity of this compound against the influenza A virus or its potential to target the viral nucleoprotein.
Preliminary Investigational Biological Activities
Antiplatelet Aggregation Potential
The potential of this compound to inhibit platelet aggregation has not been documented in the reviewed literature.
Aβ1−42 Aggregation Inhibition
There is no available scientific literature or published data detailing the effects of this compound on the inhibition of amyloid-beta (Aβ1−42) peptide aggregation. Studies on other, structurally distinct compounds have shown that certain molecules can interfere with the fibrillization process of Aβ1−42, which is a key pathological hallmark of Alzheimer's disease. However, no such investigations have been reported for this compound. Consequently, no data tables on its inhibitory concentrations (e.g., IC50 values) or mechanism of action can be provided.
Biometal Chelating Properties
Information regarding the biometal chelating properties of this compound is not present in the reviewed scientific literature. The ability of a compound to chelate metal ions such as copper, zinc, and iron is a significant area of research, particularly in the context of neurodegenerative diseases where metal dyshomeostasis is implicated. While the piperazine and benzoate (B1203000) moieties can, in some molecular contexts, contribute to metal coordination, no experimental studies have been published that confirm or quantify such properties for this compound. Therefore, data on its metal binding affinities or stoichiometry are unavailable.
Corrosion Inhibition Studies
No specific studies on the use of this compound as a corrosion inhibitor for aluminum in acidic or other environments were identified. The field of corrosion science has explored a vast number of organic compounds, including some containing nitrogen heterocycles like piperazine, for their protective effects on various metals. These compounds often function by adsorbing onto the metal surface and forming a protective layer. However, the specific efficacy, adsorption characteristics, and inhibition mechanism of this compound on aluminum have not been documented in the available literature. As a result, no data tables concerning its inhibition efficiency, corrosion rate, or polarization resistance are available.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the intrinsic properties of a molecule. These methods solve quantum mechanical equations to determine the electron distribution and geometry, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties. For a molecule like Methyl 3-(piperazin-1-ylmethyl)benzoate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), would be performed to optimize its three-dimensional structure.
These calculations yield important data on electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. For derivatives of benzothiazole, a related heterocyclic system, substitution at different positions has been shown to progressively alter the energy gap, thereby modifying the molecule's reactivity. researchgate.net
Furthermore, DFT is instrumental in predicting spectroscopic properties. The harmonic vibrational frequencies calculated through DFT can be correlated with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. Theoretical predictions for similar molecules like methyl benzoate (B1203000) have shown very good agreement with experimental spectroscopic data. mdpi.com Time-dependent DFT (TD-DFT) can be used to simulate UV-visible absorption spectra by calculating the electronic transition energies and oscillator strengths. mdpi.com
| Parameter | Description | Predicted Significance |
|---|---|---|
| Optimized Geometry | The lowest energy, three-dimensional arrangement of atoms. | Provides bond lengths, bond angles, and dihedral angles essential for understanding steric and electronic effects. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Correlates with chemical reactivity; a smaller gap implies higher reactivity. |
| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Aids in the interpretation of experimental IR and Raman spectra. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the molecule's electron density, with different colors representing varying potential values.
Typically, red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. These are often located around electronegative atoms like oxygen or nitrogen. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. Green areas represent neutral potential. For the fungicide benomyl, MEP analysis revealed negative regions localized over carbonyl groups, indicating them as sites for electrophilic interaction. researchgate.net
For this compound, an MEP map would likely show negative potential (red) around the carbonyl oxygen of the ester group and the nitrogen atoms of the piperazine (B1678402) ring, suggesting these are primary sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) might be observed on the hydrogens of the piperazine ring, making them potential hydrogen bond donors.
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is widely used in drug discovery to understand and predict ligand-target interactions at the molecular level.
HDAC1 (Histone Deacetylase 1): HDACs are a class of enzymes crucial in epigenetic regulation, making them a target for cancer therapy. nih.gov The active site of class I HDACs contains a catalytic zinc ion (Zn²⁺) at the bottom of a narrow channel. nih.gov Piperazine-containing molecules often act as inhibitors by positioning a zinc-binding group (ZBG) to chelate this zinc ion. The piperazine ring itself typically resides within the linker region of the inhibitor, making interactions with amino acids lining the channel. Docking simulations of this compound would likely show the piperazine nitrogen atoms interacting with key residues, while the benzoate portion could form interactions near the rim of the active site. researchgate.net
DDR1/DDR2 (Discoidin Domain Receptor 1/2): DDRs are receptor tyrosine kinases involved in cell adhesion and proliferation, with implications in cancer and fibrosis. mdpi.com The ATP-binding site of DDR1 includes key residues such as Glu672, Asp702, and Met704. mdpi.com Molecular docking of this compound into the DDR1 kinase domain would aim to predict its ability to occupy this pocket. The piperazine moiety could form hydrogen bonds with the hinge region of the kinase, a common binding pattern for kinase inhibitors, while the methyl benzoate group could extend into a hydrophobic pocket.
JNK3 (c-Jun N-terminal Kinase 3): JNK3 is a kinase implicated in neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov Its ATP binding site features a hydrophobic pocket and key residues for hydrogen bonding. Docking studies of potential inhibitors into the JNK3 structure (e.g., PDB ID: 7S1N) help elucidate binding conformations. researchgate.netnih.gov For this compound, the phenyl ring could establish hydrophobic interactions, while the piperazine nitrogens and ester carbonyl could act as hydrogen bond acceptors or donors with residues in the active site.
BSA (Bovine Serum Albumin): BSA is a transport protein in the blood, and understanding a compound's interaction with it is important for pharmacokinetics. BSA has two primary drug-binding sites located in hydrophobic cavities in subdomains IIA and IIIA. Docking studies can predict whether a ligand binds to these sites and can help interpret experimental results from fluorescence quenching studies. researchgate.net
The stability of a ligand-protein complex is determined by a combination of non-covalent interactions. Docking simulations provide detailed information about these interactions.
Hydrogen Bonding: These are crucial for specificity and affinity. The nitrogen atoms of the piperazine ring and the carbonyl oxygen of the ester in this compound are potential hydrogen bond acceptors, while the N-H group on the piperazine is a hydrogen bond donor.
Hydrophobic Interactions: The benzene (B151609) ring of the benzoate moiety can form favorable hydrophobic interactions with nonpolar residues (e.g., Leucine, Valine, Phenylalanine) in a protein's active site.
Pi-Stacking: The aromatic ring of the ligand can stack with the aromatic side chains of residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp), contributing significantly to binding affinity. In HDAC2, aromatic interactions with Tyr308 have been shown to enhance ligand binding. nih.gov
| Protein Target | Potential Interacting Residues | Likely Interaction Types | Ligand Moiety Involved |
|---|---|---|---|
| HDAC1 | His178, Asp176, Asp264, Tyr303 | Zinc chelation (indirectly), Hydrogen bonding, Aromatic/Pi-stacking | Piperazine, Benzoate Ring |
| DDR1 | Met704 (Hinge region) | Hydrogen bonding, Hydrophobic interactions | Piperazine, Benzoate Ring |
| JNK3 | Met146 (Gatekeeper), Lys93, Asp150 | Hydrogen bonding, Hydrophobic interactions | Piperazine, Benzoate Ring |
| BSA | Trp212, Arg217, Lys198 (Site I) | Hydrophobic interactions, Hydrogen bonding, Pi-stacking | Benzoate Ring, Piperazine |
Once a docking pose and key interacting residues are identified, in silico mutagenesis can be used to validate the importance of these interactions. nih.gov This technique involves computationally mutating a key amino acid residue in the protein's active site to another (e.g., replacing a polar residue with a nonpolar one) and then re-running the docking simulation. nih.gov
If the original interaction was critical for binding, the mutation should result in a significant decrease in the predicted binding affinity (a less favorable docking score). researchgate.net For example, if docking predicts a crucial hydrogen bond between the piperazine N-H group and an aspartate residue in the JNK3 active site, mutating that aspartate to an alanine (B10760859) would eliminate the hydrogen bond. A subsequent re-docking of this compound that shows a much weaker binding affinity would computationally validate the importance of that specific interaction and support the initial docking pose. This approach helps to refine and increase confidence in the predicted binding model before undertaking more resource-intensive experimental validation. jabonline.in
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the conformational changes, stability of complexes, and thermodynamic properties of a system. In the context of drug discovery and development, MD simulations are invaluable for understanding how a ligand like this compound interacts with its biological target.
Conformational Landscape Exploration of this compound
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. The conformational landscape of a molecule refers to the full range of shapes it can adopt. Exploring this landscape is crucial for understanding its binding properties. For a flexible molecule like this compound, which contains several rotatable bonds, numerous conformations are possible.
MD simulations can be employed to explore the conformational space of this compound in an aqueous environment, mimicking physiological conditions. Over the course of a simulation, the molecule is allowed to freely rotate and bend, and its various conformations are sampled. Analysis of the simulation trajectory can reveal the most populated and energetically favorable conformations.
Key Findings from a Hypothetical Conformational Analysis:
A hypothetical 100-nanosecond MD simulation of this compound in a water box could reveal several key insights. The piperazine ring, for instance, may predominantly adopt a chair conformation, which is its most stable form. The orientation of the methyl benzoate group relative to the piperazinylmethyl bridge would also be a key area of investigation. The dihedral angles connecting the benzyl (B1604629) ring, the methylene (B1212753) bridge, and the piperazine ring would be monitored to identify the most probable rotational states.
The results of such a simulation could be summarized in a table like the one below, highlighting the major conformational families and their relative populations.
| Conformational Cluster | Key Dihedral Angles (degrees) | Population (%) |
| 1 | ψ1: 175, ψ2: 65 | 45 |
| 2 | ψ1: -170, ψ2: -70 | 30 |
| 3 | ψ1: 60, ψ2: 180 | 15 |
| 4 | Other | 10 |
This table presents hypothetical data for illustrative purposes.
Understanding the preferred conformations of this compound in solution is the first step toward understanding how it might fit into the binding site of a protein.
Assessment of Ligand-Protein Complex Stability and Dynamics
Once a potential protein target for this compound has been identified (for instance, through docking studies), MD simulations can be used to assess the stability of the ligand-protein complex. These simulations provide a dynamic picture of the binding event, which is a significant advantage over the static picture provided by docking.
A typical simulation would start with the docked pose of this compound in the active site of the protein. The entire system, including the protein, the ligand, water molecules, and ions, is then simulated for a period of time, often ranging from tens to hundreds of nanoseconds.
Several metrics are used to analyze the stability of the complex during the simulation:
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over time. A stable RMSD value suggests that the complex has reached equilibrium and is not undergoing major structural changes. researchgate.netresearchgate.net
Root Mean Square Fluctuation (RMSF): The RMSF of individual amino acid residues is calculated to identify regions of the protein that are flexible or rigid. High RMSF values in the binding site could indicate an unstable interaction.
Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and the protein are monitored. Persistent hydrogen bonds are a key indicator of a stable binding interaction.
Hypothetical Stability Analysis Data:
The following table summarizes hypothetical results from a 50-nanosecond MD simulation of this compound bound to a hypothetical protein kinase.
| Metric | Value | Interpretation |
| Average Protein Backbone RMSD | 1.5 Å | Stable protein structure |
| Average Ligand RMSD | 0.8 Å | Stable ligand binding pose |
| Key Hydrogen Bonds | Asp145, Glu91 | Maintained for >80% of the simulation time, indicating strong interactions |
This table presents hypothetical data for illustrative purposes.
These results would suggest that this compound forms a stable complex with the hypothetical protein kinase.
Binding Free Energy Calculations
While MD simulations can provide qualitative insights into binding stability, they can also be used to calculate the binding free energy of a ligand to a protein, which is a quantitative measure of binding affinity. frontiersin.orgnih.gov Several methods are available for this purpose, with Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) being among the most popular. nih.govsemanticscholar.org
These methods calculate the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the free energy of solvation. The calculation is typically performed on a set of snapshots taken from an MD simulation trajectory. semanticscholar.org
The binding free energy is composed of several terms:
Van der Waals energy: Represents the attractive and repulsive forces between the ligand and the protein.
Electrostatic energy: Represents the electrostatic interactions between the ligand and the protein.
Polar solvation energy: The energy required to transfer the molecule from a vacuum to the polar solvent.
Nonpolar solvation energy: The energy required to create a cavity in the solvent for the molecule.
Hypothetical Binding Free Energy Calculation Results:
The table below shows a hypothetical breakdown of the binding free energy for the this compound-protein kinase complex, calculated using the MM/GBSA method. samipubco.com
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -28.7 |
| Polar Solvation Energy | 35.5 |
| Nonpolar Solvation Energy | -4.1 |
| Total Binding Free Energy | -42.5 |
This table presents hypothetical data for illustrative purposes.
A negative binding free energy indicates a favorable binding interaction. The magnitude of the value can be correlated with experimental binding affinities, such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). nih.govnih.gov
Homology Modeling for Novel Target Prediction
In cases where the three-dimensional structure of a potential protein target has not been experimentally determined, homology modeling can be used to build a theoretical model of the protein. nih.govnih.gov This technique is based on the principle that if two proteins share a similar amino acid sequence, they are likely to have similar three-dimensional structures. researchgate.net
The process of homology modeling involves the following steps:
Template Identification: The amino acid sequence of the target protein is used to search a database of known protein structures (such as the Protein Data Bank) for a suitable template structure with a high degree of sequence identity. nih.gov
Sequence Alignment: The target sequence is aligned with the template sequence.
Model Building: A three-dimensional model of the target protein is built based on the alignment with the template structure.
Model Refinement and Validation: The model is refined to correct any structural inaccuracies and is then validated using various computational tools to assess its quality.
Once a reliable homology model of a potential target has been built, it can be used in docking and molecular dynamics studies with this compound to predict its binding mode and affinity. This approach can be particularly useful in the early stages of drug discovery for identifying and validating novel drug targets.
Future Research Directions and Translational Perspectives
Design and Synthesis of Advanced Analogs with Improved Potency and Selectivity
The inherent flexibility of the Methyl 3-(piperazin-1-ylmethyl)benzoate structure makes it an excellent starting point for the design and synthesis of advanced analogs with enhanced biological activity. The piperazine (B1678402) ring, in particular, is a common feature in many pharmacologically active compounds due to its ability to modulate physicochemical properties such as solubility and basicity, which in turn can influence pharmacokinetic and pharmacodynamic profiles. nih.gov
Future research will likely focus on several key areas of modification. Firstly, substitution on the second nitrogen of the piperazine ring is a well-established strategy for creating diverse libraries of compounds. mdpi.com By introducing a variety of functional groups, from simple alkyl chains to more complex aromatic or heterocyclic systems, researchers can systematically explore the structure-activity relationship (SAR) and optimize the compound's interaction with a specific biological target. For example, the synthesis of novel benzothiazole-piperazine-1,2,3-triazole hybrids has demonstrated the potential of this approach to generate compounds with significant anticancer activity. nih.govresearchgate.net
Secondly, modifications to the benzoate (B1203000) portion of the molecule can also lead to improved potency and selectivity. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to a range of amides, hydroxamic acids, or other functional groups known to interact with biological targets. Furthermore, substitution on the aromatic ring can influence the electronic properties and steric profile of the molecule, providing another handle for optimization.
Exploration of this compound as a Modular Building Block for Diverse Chemical Scaffolds
The structure of this compound makes it an ideal modular building block for the construction of a wide array of more complex chemical scaffolds. Both the piperazine and benzoate moieties can serve as anchor points for the attachment of other chemical entities, allowing for the creation of novel molecular architectures. tenovapharma.compharmalego.com
The secondary amine of the piperazine ring is a versatile functional group that can participate in a variety of chemical reactions, including N-alkylation, acylation, and reductive amination. mdpi.com This allows for the straightforward incorporation of the this compound unit into larger molecules. For instance, it can be coupled with other heterocyclic systems, such as phenothiazines or benzimidazoles, which are known to possess a broad spectrum of biological activities. acgpubs.orgnih.gov This modular approach facilitates the generation of hybrid molecules that may exhibit synergistic or novel pharmacological properties. nih.govrsc.org
The benzoate portion of the molecule also offers opportunities for its use as a building block. The methyl ester can be readily transformed into other functional groups, and the aromatic ring can be further functionalized. This allows for the integration of the this compound core into diverse chemical libraries for screening against various therapeutic targets.
Integration with High-Throughput Screening and Combinatorial Chemistry Approaches
The amenability of this compound to chemical modification makes it a prime candidate for integration with high-throughput screening (HTS) and combinatorial chemistry techniques. rsc.org Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically combining a set of building blocks. The modular nature of this compound, with its reactive piperazine nitrogen and modifiable benzoate ring, is well-suited for this approach.
By using this compound as a central scaffold, researchers can generate extensive libraries of derivatives. These libraries can then be subjected to HTS to rapidly identify compounds with desired biological activities. nih.gov This combination of combinatorial synthesis and HTS can significantly accelerate the early stages of drug discovery by efficiently exploring a vast chemical space. For example, a library of piperazine-containing compounds could be screened against a panel of cancer cell lines to identify new cytotoxic agents. sid.ir
Contribution to the Understanding of Biological Pathways and Disease Mechanisms
The development of novel, potent, and selective analogs of this compound can provide valuable tools for probing biological pathways and understanding the mechanisms of various diseases. The piperazine scaffold is present in a wide range of drugs targeting diverse biological systems, including anticancer, antimicrobial, antifungal, and anti-inflammatory agents. acgpubs.orgnih.govmdpi.comresearchgate.netnih.gov
By designing specific derivatives of this compound that target a particular enzyme, receptor, or signaling pathway, researchers can investigate the role of that target in health and disease. For instance, if a derivative is found to selectively inhibit a particular kinase, it can be used as a chemical probe to study the downstream effects of that kinase's activity. This can lead to a deeper understanding of the molecular basis of diseases such as cancer and inflammation.
Furthermore, the identification of the biological targets of active this compound analogs can reveal novel therapeutic intervention points. The broad pharmacological potential of piperazine-containing compounds suggests that derivatives of this scaffold could find applications in a wide range of therapeutic areas. nih.gov
Q & A
Q. What are the standard synthetic routes for Methyl 3-(piperazin-1-ylmethyl)benzoate, and what reaction conditions are critical for optimizing yield?
Methodological Answer: A common approach involves nucleophilic substitution between methyl 3-(bromomethyl)benzoate and piperazine. Key steps include:
- Reagent Selection : Use anhydrous DMF or ethanol as solvents to minimize hydrolysis of the bromomethyl intermediate .
- Temperature Control : Reactions are typically conducted under reflux (80–100°C) for 24–36 hours to ensure complete substitution .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is recommended to isolate the product .
- Yield Optimization : Excess piperazine (1.5–2.0 equivalents) and catalytic KI can enhance reactivity .
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- X-ray Crystallography : Use ORTEP-3 for Windows to generate thermal ellipsoid plots and validate molecular geometry from single-crystal data .
- NMR Spectroscopy : Confirm the presence of the piperazine N-methyl group via characteristic singlet peaks at δ 2.4–2.6 ppm (¹H NMR) and 45–50 ppm (¹³C NMR) .
- Mass Spectrometry : ESI-MS or HRMS should show a molecular ion peak at m/z 261.1 (C₁₃H₁₇N₂O₂⁺) with fragmentation patterns consistent with the ester and piperazine moieties .
Q. What analytical methods are recommended for assessing purity and detecting impurities?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Impurity thresholds should align with pharmacopeial standards (e.g., EP or USP) .
- TLC : Monitor reactions using silica plates (ethyl acetate:hexane = 1:1); target compound Rf ≈ 0.5 .
- Reference Standards : Compare against certified impurities like 1-(3-methylbenzyl)piperazine (CAS 622381-65-1) to identify byproducts .
Advanced Research Questions
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to optimize geometry and calculate electrostatic potential maps, aiding in solubility and reactivity predictions .
- ADMET Prediction : Tools like SwissADME estimate LogP (≈1.5), TPSA (≈38 Ų), and BBB permeability (low), suggesting limited CNS activity .
- Molecular Docking : Autodock Vina can simulate binding to targets like serotonin receptors (5-HT1A) to rationalize biological activity .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- Scaffold Modification : Replace the methyl ester with carboxylate or amide groups to study hydrolysis stability .
- Piperazine Substitution : Introduce substituents (e.g., 4-methylpiperazine) and compare binding affinities via radioligand assays .
- Bioisosteric Replacement : Swap the benzoate moiety with heterocycles (e.g., pyridine) and evaluate potency shifts in enzyme inhibition assays .
Q. How can polymorphic forms of this compound be characterized?
Methodological Answer:
- PXRD : Compare diffraction patterns (e.g., 2θ = 12.5°, 18.3°) to identify crystalline vs. amorphous phases .
- DSC/TGA : Monitor endothermic peaks (melting point ≈ 187–190°C) and weight loss events to assess thermal stability .
- Variable-Temperature NMR : Detect conformational changes in the piperazine ring under different thermal conditions .
Q. What methodologies are used to evaluate in vivo efficacy and metabolic stability?
Methodological Answer:
- Rodent Models : Administer the compound (10–50 mg/kg, oral) and measure plasma concentrations via LC-MS/MS to calculate AUC and half-life .
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify metabolites (e.g., hydrolyzed benzoic acid) using UPLC-QTOF .
- CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms fluorometrically to assess drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
